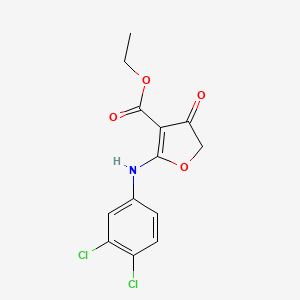

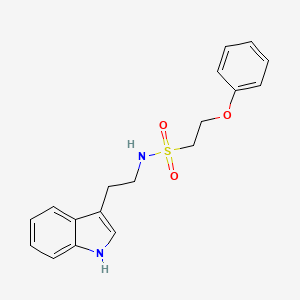

5-chloro-N-ethyl-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

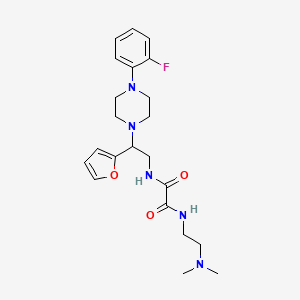

5-chloro-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with several significant properties. It is also known as 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .

Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 . The InChI code is 1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 209-214 °C (lit.) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Benzenesulfonamides, including chloro- and methoxy-substituted variants, are widely used in organic synthesis. For instance, N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, highlighting its utility in introducing chlorine atoms into organic molecules under mild conditions. Such reagents are pivotal in synthesizing a diverse array of chlorinated organic compounds, which can have significant implications in pharmaceuticals, agrochemicals, and materials science (Xiao-Qiu Pu et al., 2016).

Biological Activities and Drug Development

Sulfonamide derivatives have been evaluated for their biological activities, including anti-HIV , antifungal , and anticancer properties . For example, novel sulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and assessed for their anti-HIV and antifungal activities, demonstrating the potential of sulfonamide derivatives in developing new therapeutic agents (M. Zareef et al., 2007).

Material Science and Sensor Development

Sulfonamide compounds have been explored for their applications in material science, such as in the development of sensors. For instance, benzenesulfonamide derivatives have been used to fabricate sensors for detecting heavy metals like cobalt ions , showcasing the versatility of sulfonamide compounds in environmental monitoring and public health (T. Sheikh et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

5-chloro-N-ethyl-2-methoxybenzenesulfonamide: interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion of the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways in the body that rely on the regulation of pH and the concentration of bicarbonate ions .

Result of Action

The molecular and cellular effects of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide ’s action are largely dependent on its inhibition of carbonic anhydrase. By inhibiting this enzyme, the compound can disrupt the balance of pH and bicarbonate ions in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity

Eigenschaften

IUPAC Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRHGLWNZWIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone](/img/structure/B2709984.png)

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)